molecular formula C18H16N2O2 B14872761 3-(4-Methoxyphenyl)-1-o-tolyl-1H-pyrazole-4-carbaldehyde

3-(4-Methoxyphenyl)-1-o-tolyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B14872761
M. Wt: 292.3 g/mol
InChI Key: WKJFSBUREHJFNL-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1-o-tolyl-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of a methoxyphenyl group, an o-tolyl group, and a carbaldehyde group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-1-o-tolyl-1H-pyrazole-4-carbaldehyde typically involves multi-step reactions. One common method includes the condensation of 4-methoxybenzaldehyde with o-tolylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-1-o-tolyl-1H-pyrazole-4-carbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 3-(4-Methoxyphenyl)-1-o-tolyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-(4-Methoxyphenyl)-1-o-tolyl-1H-pyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Methoxyphenyl)-1-o-tolyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-1-o-tolyl-1H-pyrazole-4-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxyphenyl)-1-o-tolyl-1H-pyrazole-4-carbaldehyde is unique due to its specific combination of functional groups and its potential applications in various fields. Its pyrazole ring structure, combined with the methoxyphenyl and o-tolyl groups, imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

3-(4-methoxyphenyl)-1-(2-methylphenyl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C18H16N2O2/c1-13-5-3-4-6-17(13)20-11-15(12-21)18(19-20)14-7-9-16(22-2)10-8-14/h3-12H,1-2H3

InChI Key

WKJFSBUREHJFNL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C=C(C(=N2)C3=CC=C(C=C3)OC)C=O

Origin of Product

United States

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